molecular formula C14H21BrO B13161877 ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene

({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene

Cat. No.: B13161877
M. Wt: 285.22 g/mol
InChI Key: YSVKDZFNXKUYNV-UHFFFAOYSA-N
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Description

({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is an organic compound with the molecular formula C13H19BrO. It is characterized by a benzene ring substituted with a bromomethyl group and a 2-methylpentyl group connected through an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene typically involves the reaction of benzyl alcohol with 2-(bromomethyl)-2-methylpentanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of benzyl alcohol attacks the bromomethyl group, resulting in the formation of the desired ether compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

    Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of ({[2-methyl-2-methylpentyl]oxy}methyl)benzene.

    Substitution: Formation of ({[2-(aminomethyl)-2-methylpentyl]oxy}methyl)benzene or ({[2-(thiomethyl)-2-methylpentyl]oxy}methyl)benzene.

Scientific Research Applications

Chemistry

In chemistry, ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of brominated organic molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of ({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene involves its interaction with nucleophiles due to the presence of the bromomethyl group. This group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl bromide: Similar in structure but lacks the 2-methylpentyl group.

    Benzyl alcohol: Similar in structure but lacks the bromomethyl group.

    2-(Bromomethyl)-2-methylpentanol: Similar in structure but lacks the benzene ring.

Uniqueness

({[2-(Bromomethyl)-2-methylpentyl]oxy}methyl)benzene is unique due to the combination of a benzene ring, a bromomethyl group, and a 2-methylpentyl group. This unique structure imparts specific reactivity and properties that are not found in the individual similar compounds.

Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

[2-(bromomethyl)-2-methylpentoxy]methylbenzene

InChI

InChI=1S/C14H21BrO/c1-3-9-14(2,11-15)12-16-10-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

YSVKDZFNXKUYNV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COCC1=CC=CC=C1)CBr

Origin of Product

United States

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